molecular formula C17H25N3O3S B6796157 N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide

N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide

Cat. No.: B6796157
M. Wt: 351.5 g/mol
InChI Key: DHKSNLJKCDLXTO-UHFFFAOYSA-N
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Description

N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique chemical architecture, which includes an 8-oxa-3-azabicyclo[3.2.1]octane core. Such structures are often found in bioactive molecules and have significant potential in various fields of scientific research.

Properties

IUPAC Name

N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c21-24(22,20-9-7-14-3-1-2-4-15(14)11-20)18-8-10-19-12-16-5-6-17(13-19)23-16/h1-4,16-18H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKSNLJKCDLXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)CCNS(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . This process often starts with an acyclic precursor that contains all the necessary stereochemical information, allowing for the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as flow chemistry and continuous processing to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Mechanism of Action

The mechanism of action of N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity and influencing various biochemical processes . This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide stands out due to its combination of an 8-oxa-3-azabicyclo[3.2.1]octane core with an isoquinoline-sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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